L-Cysteine hydrochloride monohydrate

Descripción general

Descripción

La L-Cisteína (clorhidrato hidrato) es un derivado de aminoácido natural que se encuentra en la naturaleza y es conocido por su papel significativo en varios procesos bioquímicos. Es un aminoácido que contiene azufre y es esencial para la síntesis de proteínas y otras biomoléculas importantes. El compuesto se utiliza comúnmente en la investigación bioquímica, en productos farmacéuticos y como complemento alimenticio debido a sus propiedades antioxidantes y su capacidad para formar enlaces disulfuro, que son cruciales para la estructura y función de las proteínas .

Mecanismo De Acción

La L-Cisteína (clorhidrato hidrato) ejerce sus efectos principalmente a través de su papel en las reacciones redox y la síntesis de proteínas. Actúa como precursor del glutatión, un potente antioxidante celular que protege las células del daño oxidativo. El compuesto también participa en la formación de enlaces disulfuro, que son esenciales para mantener la integridad estructural de las proteínas. Además, la L-cisteína puede modular las vías metabólicas y las moléculas de señalización como el sulfuro de hidrógeno .

Análisis Bioquímico

Biochemical Properties

L-Cysteine hydrochloride monohydrate functions as a reducing agent and a nucleophile in redox reactions . It serves as a precursor to glutathione, a potent cellular antioxidant . Its significance extends to protein structure, where it contributes to the formation of disulfide bonds that stabilize protein structures .

Cellular Effects

This compound supports cell growth and viability in cell culture applications . It is crucial for producing glutathione, a powerful antioxidant, and it may give the immune system a boost . Studies claim that this compound supplements may stimulate immune activity and lower the risk of infection .

Molecular Mechanism

This compound is involved in the formation of hydrogen sulfide that functions as a signaling molecule . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .

Temporal Effects in Laboratory Settings

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the transport of sulfur . It provides the disulfide linkage in proteins and is involved in the formation of hydrogen sulfide that functions as a signaling molecule .

Transport and Distribution

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Subcellular Localization

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La L-Cisteína (clorhidrato hidrato) se puede sintetizar mediante varios métodos. Un método común implica la reacción de L-cisteína con ácido clorhídrico. El proceso típicamente implica disolver L-cisteína en un solvente apropiado, agregar ácido clorhídrico y agitar la mezcla. El producto resultante se aísla luego mediante técnicas de cristalización o liofilización .

Métodos de producción industrial: La producción industrial de L-cisteína (clorhidrato hidrato) a menudo implica el uso de cromatografía continua para obtener cristales de alta pureza a partir del caldo de fermentación de L-cisteína natural. Este método permite una alta tasa de recuperación y pureza sin necesidad de reacciones químicas o compuestos sintéticos artificiales .

Análisis De Reacciones Químicas

Tipos de reacciones: La L-Cisteína (clorhidrato hidrato) experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: La L-Cisteína se puede oxidar para formar L-cistina, una forma dimérica del aminoácido. Esta reacción generalmente ocurre en presencia de agentes oxidantes como el peróxido de hidrógeno.

Reducción: La L-Cisteína puede actuar como agente reductor, participando en reacciones redox en las que dona electrones.

Sustitución: La L-Cisteína puede experimentar reacciones de sustitución, particularmente con su grupo tiol, para formar derivados como la S-carboximetil-L-cisteína y la N-acetil-L-cisteína

Productos principales:

L-Cistina: Formado a través de la oxidación de L-cisteína.

S-Carboximetil-L-Cisteína: Producido a través de reacciones de sustitución que involucran el grupo tiol.

N-Acetil-L-Cisteína: Otro derivado formado a través de reacciones de sustitución.

Aplicaciones Científicas De Investigación

La L-Cisteína (clorhidrato hidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como agente reductor y como precursor para varias síntesis químicas.

Biología: Desempeña un papel crucial en el cultivo celular, los estudios de estructura de proteínas y la biología redox.

Medicina: Utilizado en el tratamiento de la sobredosis de acetaminofén debido a su capacidad para reponer los niveles de glutatión.

Comparación Con Compuestos Similares

La L-Cisteína (clorhidrato hidrato) a menudo se compara con otros aminoácidos que contienen azufre y sus derivados:

N-Acetil-L-Cisteína: Un derivado de L-cisteína con mayor estabilidad y biodisponibilidad, comúnmente utilizado como agente mucolítico y en el tratamiento de la sobredosis de acetaminofén.

S-Carboximetil-L-Cisteína: Otro derivado utilizado por sus propiedades antioxidantes y posibles aplicaciones terapéuticas.

L-Cisteína (clorhidrato hidrato) es única debido a su alta solubilidad, versatilidad en la investigación bioquímica y su papel crítico en la biología redox y la estabilización de la estructura de las proteínas .

Actividad Biológica

L-Cysteine hydrochloride monohydrate is a vital amino acid compound that plays significant roles in various biological processes. This article explores its biological activity, safety, efficacy, and applications based on diverse research findings.

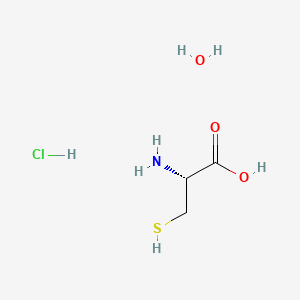

This compound is a white crystalline powder with the molecular formula and a molecular weight of 175.6 g/mol. It contains a reactive thiol group (-SH), which is crucial for its biological functions, including detoxification and antioxidant activity .

Biological Functions

1. Antioxidant Activity:

L-Cysteine is a precursor to glutathione, one of the body's most potent antioxidants. It helps maintain redox homeostasis and protects cells from oxidative stress by neutralizing free radicals .

2. Protein Synthesis:

Cysteine plays a critical role in protein synthesis due to its ability to form disulfide bonds, which stabilize protein structures. This is particularly important in the formation of keratin and other structural proteins .

3. Detoxification:

The thiol group in cysteine has a high affinity for heavy metals (e.g., mercury, lead), facilitating their detoxification from the body. This property makes it essential in various metabolic pathways, including the synthesis of taurine and sulfate .

Clinical Applications

This compound has been investigated for various clinical applications, particularly in nutritional therapy and as a pharmaceutical agent.

Nutritional Therapy

- Preterm Infants: Cysteine is considered essential for preterm infants due to their immature enzymatic pathways for cysteine synthesis. It is used in total parenteral nutrition (TPN) to meet their nutritional needs .

- Chronic Diseases: Studies have shown that L-cysteine supplementation can improve antioxidant status in patients with chronic inflammation and cardiovascular diseases .

Case Studies

- Severe Edematous Malnutrition: In children undergoing nutritional therapy, L-Cysteine helped restore glutathione levels, improving recovery outcomes .

- Corneal Scarring: Research indicates that L-Cysteine can reduce healing time after photorefractive keratectomy by promoting tissue repair mechanisms .

Safety and Efficacy

Research indicates that this compound is generally safe when used appropriately. However, it can cause skin and eye irritation but is not classified as a skin sensitizer . The no observed effect level (NOEL) has been established at 100 mg/kg body weight per day in animal studies, indicating its safety profile within recommended dosages .

Summary of Clinical Trials

A comprehensive review of clinical trials involving L-Cysteine reveals significant findings:

Propiedades

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-JIZZDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52-90-4 (Parent) | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90990688 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cysteine hydrochloride monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7048-04-6, 345909-32-2 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7048-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT934N0X4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.